Ácido 4-acetamidofenilborónico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

AAPBA is synthesized through various methods, including the reaction of boronic acid with acetaminophen derivatives. Its boronic acid functionality allows it to participate in several coupling reactions, notably the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis .

Organic Synthesis

AAPBA serves as a key reactant in synthesizing complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

AAPBA has been explored for its potential therapeutic applications:

- Cancer Research : It has been evaluated as a modulator of survival motor neuron protein, which is crucial for neuronal health and implicated in diseases like spinal muscular atrophy .

- Drug Development : Its derivatives are being studied for their ability to inhibit specific enzymes involved in disease pathways, offering new avenues for treatment strategies.

Biochemical Studies

AAPBA is utilized in various biochemical assays due to its reactivity and ability to form stable complexes with biomolecules:

- Inhibition Studies : AAPBA has been shown to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation, highlighting its potential as an anti-inflammatory agent .

- Oxidative Stress Research : Studies have demonstrated how AAPBA can be oxidized under physiological conditions, leading to the release of active compounds at inflammation sites .

Case Study 1: Inhibition of Myeloperoxidase

A recent study evaluated the inhibitory effects of AAPBA on MPO-derived hypochlorous acid production. The findings indicated that AAPBA could effectively reduce oxidative stress markers in human neutrophils, suggesting its potential therapeutic role in inflammatory diseases .

Case Study 2: Synthesis of Kinase Inhibitors

Research involving AAPBA has led to the development of novel kinase inhibitors targeting specific pathways in cancer cells. The synthesized compounds demonstrated significant anti-cancer activity in preclinical models, paving the way for future clinical trials .

Mecanismo De Acción

Target of Action

4-Acetamidophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 4-Acetamidophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by 4-Acetamidophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary result of the action of 4-Acetamidophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including kinase inhibitors and modulators of survival motor neuron protein .

Action Environment

The action, efficacy, and stability of 4-Acetamidophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .

Análisis Bioquímico

Biochemical Properties

The role of 4-Acetamidophenylboronic acid in biochemical reactions is primarily as a reactant. It is involved in the synthesis of TpI2 kinase inhibitors and the biological evaluation of modulators of survival motor neuron protein

Molecular Mechanism

It is known to participate in cross-coupling reactions with conjugated dienes or terminal alkenes or diazoesters

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Acetamidophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetanilide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4-Acetamidophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetamidophenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Comparación Con Compuestos Similares

- 4-Carboxyphenylboronic acid

- 3-Aminophenylboronic acid

- 4-Hydroxyphenylboronic acid

- 4-Mercaptophenylboronic acid

Comparison: 4-Acetamidophenylboronic acid is unique due to its acetamido group, which imparts distinct chemical reactivity and biological activity compared to other phenylboronic acids. For instance, the presence of the acetamido group enhances its ability to form hydrogen bonds, making it more effective in certain biological applications .

Actividad Biológica

4-Acetamidophenylboronic acid (AAPBA) is a boronic acid derivative that has garnered interest in various biological applications, particularly in medicinal chemistry and drug development. This article delves into its biological activity, including its analgesic properties, interactions with biological systems, and potential therapeutic applications.

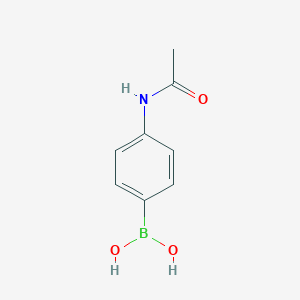

Chemical Structure and Properties

4-Acetamidophenylboronic acid features a boronic acid functional group attached to a phenyl ring that also carries an acetamido substituent. This structure allows it to engage in specific interactions with biological molecules, particularly through the formation of reversible covalent bonds with diols, which is a hallmark of boronic acids.

Key Properties:

- Molecular Formula: CHBNO

- Molecular Weight: 195.02 g/mol

- pK: The pK value of AAPBA indicates its acidity and ability to form boronate complexes, which are crucial for its biological activity .

Analgesic Effects

Recent studies have highlighted the analgesic properties of AAPBA. In a comparative study, AAPBA was shown to exhibit significant analgesic effects in hot plate tests, demonstrating its potential as a safer alternative to acetaminophen (APAP). The LD for AAPBA was determined to be 409 mg/kg, indicating lower toxicity compared to APAP, which had an LD of 338 mg/kg . This suggests that AAPBA may provide effective pain relief with reduced risk of hepatotoxicity.

The mechanism by which AAPBA exerts its analgesic effects appears to involve the inhibition of specific inflammatory pathways. It has been proposed that AAPBA interacts with reactive oxygen species (ROS) and other inflammatory mediators, potentially leading to the release of active metabolites that exert analgesic activity .

Interaction with Biological Molecules

Boronic acids like AAPBA are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications. This property makes them useful in:

- Sensing Applications: AAPBA can act as a sensor for glucose and other saccharides due to its ability to form stable complexes .

- Drug Development: The compound has been utilized in the synthesis of kinase inhibitors and modulators for survival motor neuron proteins .

Case Studies and Research Findings

- Analgesic Evaluation:

- Toxicity Assessment:

- Inhibition of MPO Activity:

Data Table: Summary of Biological Activities

| Activity Type | Compound | LD (mg/kg) | Key Findings |

|---|---|---|---|

| Analgesic Effect | 4-Acetamidophenylboronic acid | 409 | Effective analgesia; lower toxicity than acetaminophen |

| Hepatotoxicity | Acetaminophen | 338 | Higher risk of liver damage compared to AAPBA |

| MPO Inhibition | 4-Acetamidophenylboronic acid | N/A | Inhibits hypochlorous acid production |

Propiedades

IUPAC Name |

(4-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEWTHXZHHATTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370427 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-09-6 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Acetamidophenylboronic acid compare to Acetaminophen in terms of analgesic effects and potential liver toxicity?

A1: Research suggests that 4-Acetamidophenylboronic acid exhibits a stronger analgesic effect compared to Acetaminophen at equimolar doses in a hot plate test using C57bl/6 mice. [] This enhanced effect is attributed to its higher affinity for the TRPV1 channel, a key target involved in pain perception. [] Interestingly, 4-Acetamidophenylboronic acid demonstrated a safer profile regarding hepatotoxicity. Mice treated with 4-Acetamidophenylboronic acid did not exhibit elevated liver enzyme activity, unlike those administered with Acetaminophen, which showed dose-dependent increases. [] Histological analysis revealed less severe cellular damage in the liver tissues of 4-Acetamidophenylboronic acid treated mice compared to Acetaminophen groups. [] Furthermore, 4-Acetamidophenylboronic acid presented a higher LD50 value (409 mg/kg) than Acetaminophen (338 mg/kg), further supporting its potentially safer profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.